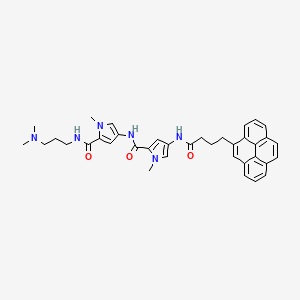
N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the dimethylamino and pyrenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups.
Scientific Research Applications
N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its interactions with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate biological pathways and target specific diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to proteins, enzymes, and other biomolecules, altering their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to N-(5-(((3-(Dimethylamino)propyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-1-methyl-4-((1-oxo-4-(4-pyrenyl)butyl)amino)-1H-pyrrole-2-carboxamide include:
- N-[(3-Dimethylamino)propyl]methacrylamide
- N-[3-(Dimethylamino)propyl]acetamide
- 3-(Dimethylamino)propylamine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features
Properties
CAS No. |
166982-61-2 |
|---|---|
Molecular Formula |
C37H40N6O3 |
Molecular Weight |
616.8 g/mol |
IUPAC Name |
N-[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(4-pyren-4-ylbutanoylamino)pyrrole-2-carboxamide |
InChI |
InChI=1S/C37H40N6O3/c1-41(2)18-8-17-38-36(45)31-21-29(23-42(31)3)40-37(46)32-20-28(22-43(32)4)39-33(44)14-7-11-26-19-27-12-5-9-24-15-16-25-10-6-13-30(26)35(25)34(24)27/h5-6,9-10,12-13,15-16,19-23H,7-8,11,14,17-18H2,1-4H3,(H,38,45)(H,39,44)(H,40,46) |
InChI Key |
JSMNIDANDZSRBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCCN(C)C)C)NC(=O)CCCC3=CC4=CC=CC5=C4C6=C(C=CC=C36)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















